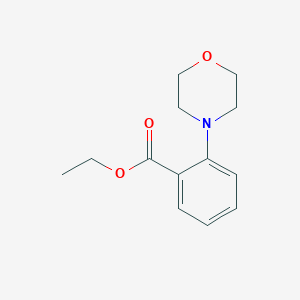

Ethyl 2-morpholinobenzoate

描述

Ethyl 2-morpholinobenzoate is a compound that involves morpholine, a versatile heterocyclic moiety used in various chemical syntheses and applications. The interest in such compounds stems from their unique properties and potential applications in diverse fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of morpholine derivatives typically involves reactions that introduce the morpholine ring into target molecules. For example, the tellurated derivative of morpholine can be synthesized by reacting in situ generated aryl telluride with 4-(2-chloroethyl)morpholine hydrochloride under nitrogen atmosphere (Singh, Kumar, & Butcher, 2001). Another method involves the copper(II) 2-ethylhexanoate-promoted addition of alcohol and amine across an alkene to synthesize 2-aminomethyl morpholines (Sequeira & Chemler, 2012).

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of the morpholine ring, which can adopt chair conformations, and is often linked to other functional groups that determine the compound's properties and reactivity. The molecular structure is crucial for understanding the compound's interactions and potential applications (Lin, Wu, Zhang, & Cao, 2012).

Chemical Reactions and Properties

Morpholine derivatives participate in various chemical reactions, showcasing a range of reactivities depending on their structure. For instance, they can undergo reactions with azidoformates to produce nitrene-insertion products (Tsuchida, Koyama, Mitani, & Takeuchi, 1980), or form complexes with metals, indicating their potential as ligands in coordination chemistry (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).

Physical Properties Analysis

The physical properties of morpholine derivatives, such as density, refractive index, and thermal properties, are crucial for their application in various domains. Protic ionic liquids based on morpholinium cations, for example, have been studied for their densities, refractive indices, thermal properties, and electrochemical windows, highlighting the importance of these properties in applications like electrolytes for fuel cells (Brigouleix, Anouti, Jacquemin, Caillon-Caravanier, Galiano, & Lemordant, 2010).

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents and conditions, define the applications and usefulness of morpholine derivatives. The ability to form inclusion complexes, participate in transfer hydrogenation reactions, or undergo specific transformations, showcases the versatility and utility of these compounds (Seilkhanov et al., 2015).

科学研究应用

1. Organic Chemistry: Synthesis of Morpholino Nucleosides

- Summary of the Application : Ethyl 2-morpholinobenzoate is used in the synthesis of modified morpholino monomers. These monomers are synthesized through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions .

- Methods of Application : The key common precursor of the targets – 6-hydroxymethyl-morpholine acetal – is easily synthesized via oxirane ring opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile, followed by an O-benzoylation/ring-closure tandem reaction sequence .

- Results or Outcomes : Using readily available building blocks, this strategy allows access to diversified optically pure morpholino monomers in good yields and anomeric ratios .

2. Biological Applications: Peptide Synthesis and Therapeutics

- Summary of the Application : Beyond the interest in the oligonucleotide field, 2,6-substituted morpholines are widely embedded in compounds with a range of biological activities . This class of heterocycles has found wide application in peptide synthesis .

- Results or Outcomes : These compounds have been used as HIV protease inhibitors, antimicrobial agents, or therapeutics in obesity and diabetes, tumors, sexual dysfunction .

安全和危害

Ethyl 2-morpholinobenzoate is harmful if swallowed or in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash with plenty of water. If swallowed, it is recommended to rinse the mouth and seek medical attention .

属性

IUPAC Name |

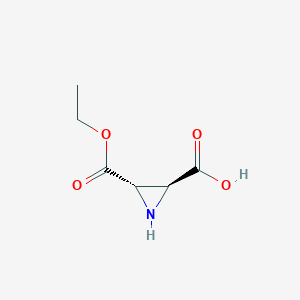

ethyl 2-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-17-13(15)11-5-3-4-6-12(11)14-7-9-16-10-8-14/h3-6H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVDSGDHUXOYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428083 | |

| Record name | ethyl 2-morpholinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-morpholinobenzoate | |

CAS RN |

192817-79-1 | |

| Record name | ethyl 2-morpholinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one](/img/structure/B70613.png)

![5,7-dihydroxy-3-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B70615.png)

![1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI](/img/structure/B70632.png)